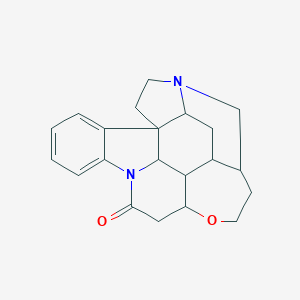
N-(1,3-benzodioxol-5-yl)-2-ethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-yl)-2-ethoxybenzamide, also known as EMB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EMB belongs to the class of benzamide derivatives and has been extensively studied for its pharmacological properties.
Mecanismo De Acción
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-ethoxybenzamide is not fully understood, but studies suggest that it may act through multiple pathways. This compound has been shown to inhibit the activity of certain enzymes involved in tumor growth and inflammation. It may also act as an antioxidant by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that this compound can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce inflammation and oxidative stress, which are both implicated in the development of various diseases. Additionally, this compound has been shown to have a protective effect on the nervous system, potentially slowing the progression of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,3-benzodioxol-5-yl)-2-ethoxybenzamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. Additionally, this compound has been shown to have low toxicity, making it a safer alternative to other compounds with similar therapeutic properties. However, one limitation of this compound is its low solubility, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(1,3-benzodioxol-5-yl)-2-ethoxybenzamide. One area of interest is the development of more efficient synthesis methods to improve the yield of the compound. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to identify specific pathways that it may target. Finally, clinical trials are needed to determine the efficacy and safety of this compound in humans, which could pave the way for its use in the treatment of various diseases.
Métodos De Síntesis
N-(1,3-benzodioxol-5-yl)-2-ethoxybenzamide can be synthesized through a multi-step process involving the condensation of 2-ethoxybenzoic acid with o-phenylenediamine, followed by the cyclization of the intermediate product with acetic anhydride. The final product is obtained through the reaction of the resulting compound with benzoyl chloride.
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-yl)-2-ethoxybenzamide has been studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and cardiology. Studies have shown that this compound exhibits anti-tumor, anti-inflammatory, and anti-oxidant properties, making it a promising candidate for cancer treatment. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Fórmula molecular |
C16H15NO4 |
|---|---|
Peso molecular |
285.29 g/mol |
Nombre IUPAC |
N-(1,3-benzodioxol-5-yl)-2-ethoxybenzamide |
InChI |
InChI=1S/C16H15NO4/c1-2-19-13-6-4-3-5-12(13)16(18)17-11-7-8-14-15(9-11)21-10-20-14/h3-9H,2,10H2,1H3,(H,17,18) |
Clave InChI |
ZYUKNYNDAFLLFC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OCO3 |
SMILES canónico |
CCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-[(cyclopropylamino)sulfonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B270639.png)

![1-(3,4-Dimethoxybenzoyl)-2-[2-(4-fluorophenyl)-2-oxoethyl]-6,7-dimethoxyisoquinolinium](/img/structure/B270644.png)
![2-(2,3-dimethoxyphenyl)-3-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B270646.png)
![N-(2-dibenzo[b,d]furan-2-ylethyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B270648.png)

![2-({[4-benzyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B270656.png)
![2-hydroxy-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B270657.png)





